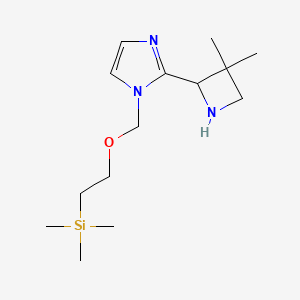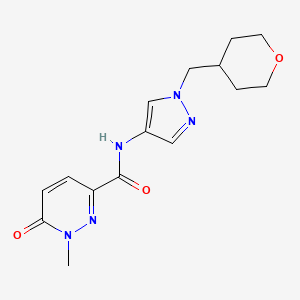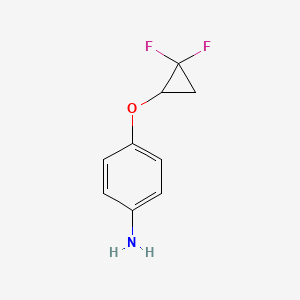
4-(2,2-Difluorocyclopropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,2-Difluorocyclopropoxy)aniline is a chemical compound with the CAS Number: 104949-59-9 . It has a molecular weight of 185.17 and is typically in liquid form .
Molecular Structure Analysis
The InChI code for this compound is provided , but detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a liquid at normal temperature . It has a molecular weight of 185.17 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Characterization of Metabolites and Compounds
- The synthesis and characterization of diclofenac metabolites, including hydroxy metabolites and acyl glucuronides, utilized advanced synthetic techniques, contributing to toxicological studies and providing insights into the drug's metabolism (Kenny et al., 2004).
- Research on introducing hydroxy groups to anilides and the phenyliodination of N-arylamides using phenyliodine(III) bis(trifluoroacetate) demonstrated efficient synthesis pathways for acetyldiarylamines and phenols (Itoh et al., 2002).
Materials Science and Polymer Chemistry
- Studies on oligo(N-phenyl-m-aniline) synthesis revealed insights into the structural and electronic properties of these compounds, providing a basis for designing novel materials with specific optical and electronic features (Ito et al., 2002).
- The chemical polymerization of aniline in the presence of perfluorinated polysulfonic acid led to the development of soluble interpolyelectrolyte complexes with high proton and electrical conductivity, highlighting their potential in energy and sensor applications (Boeva & Sergeyev, 2014).
- Research on electrochemical synthesis of novel polymers based on dihydrothieno dioxin-linked anilines in aqueous solution revealed their application in dye-sensitized solar cells, demonstrating enhanced energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).
Advanced Functional Materials
- Novel dendrimers incorporating 4-(n-octyloxy)aniline were synthesized, showcasing the impact of dendritic architecture on self-organization and assembly, indicating applications in organic materials and nanotechnology (Morar et al., 2018).
- Potentiometric sensors based on the inductive effect on poly(aniline) demonstrated the material's sensitivity and selectivity, offering avenues for developing non-enzymatic glucose sensors and other analytical devices (Shoji & Freund, 2001).
properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)oxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCTYIDSOQHYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(2,3-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2977692.png)
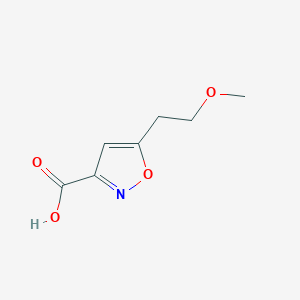
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-5-phenyloxazole-2-carboxamide](/img/structure/B2977697.png)

![N-(5-chloro-2-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
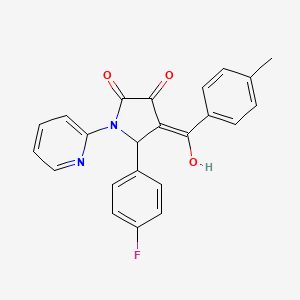
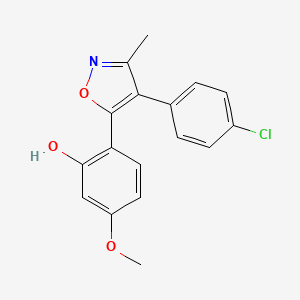
![5-[1-(1,3-benzodioxol-5-ylcarbonyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2977707.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-enamide](/img/structure/B2977709.png)
![6-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2977711.png)
![Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2977712.png)
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)
